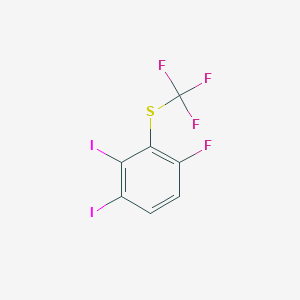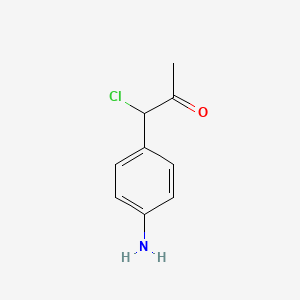
1-(4-Aminophenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of an aminophenyl group attached to a chloropropanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1-chloropropan-2-one typically involves the reaction of 4-aminophenyl derivatives with chloropropanone under controlled conditions. One common method includes the use of a base-catalyzed reaction where 4-aminophenyl compounds are treated with chloropropanone in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted propanones or alcohols.
Applications De Recherche Scientifique
1-(4-Aminophenyl)-1-chloropropan-2-one finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
- 1-(4-Aminophenyl)-2-chloropropan-1-one
- 1-(4-Aminophenyl)-1-bromopropan-2-one
- 1-(4-Aminophenyl)-1-iodopropan-2-one
Comparison: 1-(4-Aminophenyl)-1-chloropropan-2-one is unique due to its specific combination of an aminophenyl group and a chloropropanone backbone. This structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of chlorine in the chloropropanone moiety can influence the compound’s electrophilicity and reactivity in substitution reactions, making it more or less reactive than its bromine or iodine counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in biochemical and pharmacological research
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,11H2,1H3 |
Clé InChI |
DKRDKAMJRCXCJP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


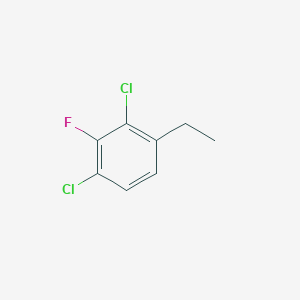
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

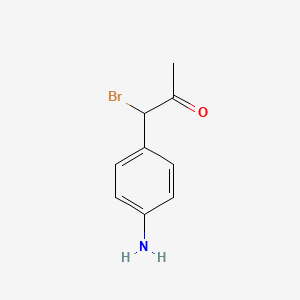
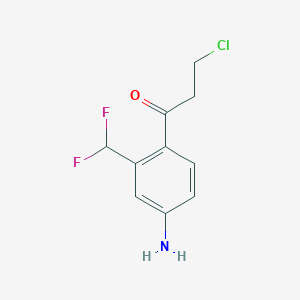

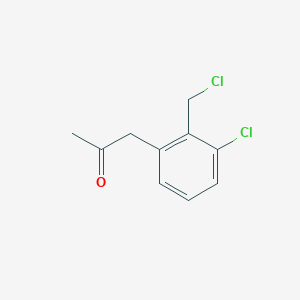
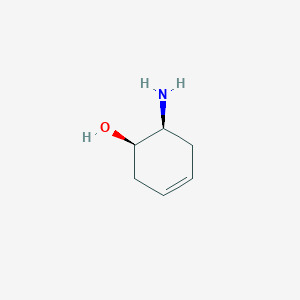
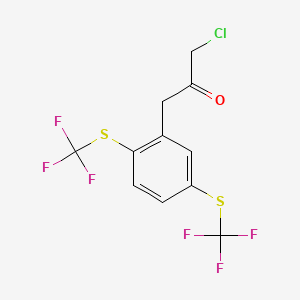
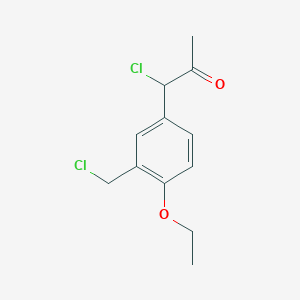

![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
